molecular formula C13H21N3O2 B2887689 N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide CAS No. 1436014-97-9

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide

Cat. No.: B2887689
CAS No.: 1436014-97-9
M. Wt: 251.33
InChI Key: PRCVTIPBHWSOJJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide is a compound that features a piperidine ring, a cyanomethyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide typically involves the formation of the piperidine ring followed by the introduction of the cyanomethyl and pentanamide groups. One common method starts with the cyclization of a suitable precursor to form the piperidine ring. This is followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pentanamide chain through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCVTIPBHWSOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC#N)N1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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